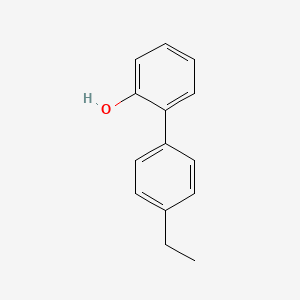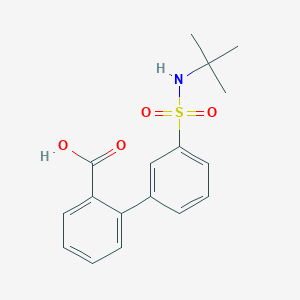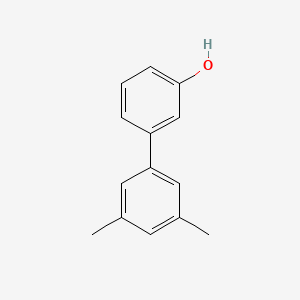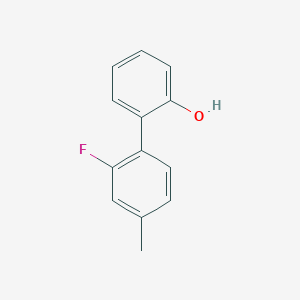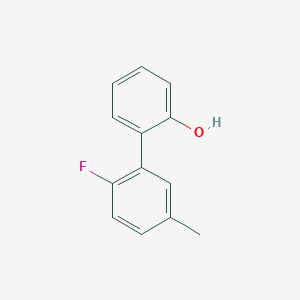
3-(2,4-Dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)phenol, 95% (3-DMPP) is an organic compound with a molecular formula of C12H14O. It is a colorless, crystalline solid with a melting point of 81-82 °C. 3-DMPP has a wide range of applications in the scientific and industrial fields. It is used as a reagent in organic synthesis, a catalyst in chemical reactions and a stabilizer in pharmaceuticals. In addition, 3-DMPP has been found to have potential applications in the biomedical field as a biomarker, a therapeutic agent and a diagnostic tool.
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in chemical reactions, and a stabilizer in pharmaceuticals. In addition, 3-(2,4-Dimethylphenyl)phenol, 95% has been found to have potential applications in the biomedical field as a biomarker, a therapeutic agent and a diagnostic tool. It has also been used in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer agents.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-(2,4-Dimethylphenyl)phenol, 95% acts as a proton donor, donating a proton to the substrate in order to facilitate the reaction. In addition, 3-(2,4-Dimethylphenyl)phenol, 95% is believed to act as a Lewis acid, which can stabilize the transition state of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Dimethylphenyl)phenol, 95% are not yet fully understood. However, it has been found to have some potential therapeutic applications, such as the treatment of cancer and infectious diseases. In addition, 3-(2,4-Dimethylphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,4-Dimethylphenyl)phenol, 95% in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. The main limitation of using 3-(2,4-Dimethylphenyl)phenol, 95% in laboratory experiments is its low reactivity, which can make it difficult to use in certain reactions.
Orientations Futures
The future of 3-(2,4-Dimethylphenyl)phenol, 95% research is promising. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to explore the potential of 3-(2,4-Dimethylphenyl)phenol, 95% as a biomarker, a diagnostic tool, and a therapeutic agent. Finally, further research is needed to explore the potential of 3-(2,4-Dimethylphenyl)phenol, 95% in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer agents.
Méthodes De Synthèse
3-(2,4-Dimethylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. Other methods include the direct alkylation of an aromatic compound with an alkyl halide and the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYFFGLOVKIZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683433 |
Source


|
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-85-8 |
Source


|
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)

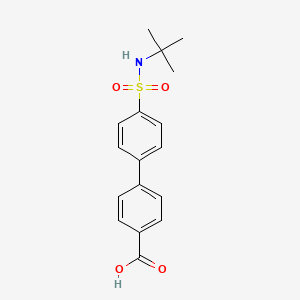
![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
